molecular formula C6H6N4S B2904919 4,6-Diamino-2-mercaptonicotinonitrile CAS No. 244248-70-2

4,6-Diamino-2-mercaptonicotinonitrile

Cat. No.: B2904919
CAS No.: 244248-70-2
M. Wt: 166.2
InChI Key: IHOGZCFZHKXKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-mercaptonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which undergoes chlorination under the action of phosphorus oxychloride . The reaction is quenched using alcohols, and the product is isolated using an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-mercaptonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Diamino-2-mercaptonicotinonitrile is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-2-mercaptonicotinonitrile is unique due to its combination of amino and mercapto groups on a nicotinonitrile backbone

Properties

IUPAC Name

4,6-diamino-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1H,(H5,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGZCFZHKXKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)C(=C1N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.